![molecular formula C27H20F2N4O3S B2762547 N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1795035-98-1](/img/structure/B2762547.png)
N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide , also known as Pydiflumetofen , is a broad-spectrum fungicide used in agriculture to protect crops from fungal diseases. It was first marketed by Syngenta in 2016 under the brand name Miravis . The compound is an amide that combines a pyrazole acid with a substituted phenethylamine, resulting in an inhibitor of succinate dehydrogenase . This enzyme plays a crucial role in cellular respiration across various organisms .
Synthesis Analysis
Pydiflumetofen is synthesized by combining 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a novel amine derivative derived from 2,4,6-trichlorobenzaldehyde . The synthesis involves the formation of a nitrostyrene through a Henry reaction between the aldehyde and nitroethane, followed by a reduction reaction to convert it to a ketone. The ketone then forms an imine with methoxyamine .
Molecular Structure Analysis
The molecular formula of Pydiflumetofen is C16H16Cl3F2N3O2 , with a molar mass of 426.67 g/mol . It appears as an off-white solid and has a melting point of 113°C . Its solubility in water is 1.5 mg/L at 20°C . The compound has a log P value of 3.8 .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Molecular Design and Synthesis
Compounds with complex structures, including pyrimidine derivatives, are often subjects of research in the context of molecular design and synthesis. For example, the synthesis of p-hydroxycinnamic acid derivatives and their investigation for binding with bovine serum albumin demonstrate the exploration of molecular interactions and the potential for targeting protein interactions (Meng et al., 2012). These studies lay the groundwork for understanding how molecules like the one might be synthesized and studied for their interactions with biological molecules.
2. Radioligand Development for Imaging
Another application is found in the development of radioligands for imaging with positron emission tomography (PET). For instance, the synthesis and evaluation of DPA-714, a compound within the pyrimidine family, for imaging the translocator protein demonstrate the utility of such compounds in medical imaging and diagnosis (Dollé et al., 2008). This suggests potential applications in designing diagnostic tools or therapeutic agents targeting specific proteins or pathways within the body.
3. Antifolate Drug Development
Research into antifolates, a class of drugs that inhibit the activity of dihydrofolate reductase, often involves the synthesis of compounds like 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines. These studies contribute to the development of new antitumor agents and provide insights into the mechanism of action and potential therapeutic applications of complex molecules (Gangjee et al., 2007).
Mechanism of Action
Pydiflumetofen acts as an inhibitor of succinate dehydrogenase , an enzyme involved in cellular respiration. By disrupting this enzyme, it inhibits energy production in fungal cells, leading to their death. This mechanism of action has been known since the 1960s, and Pydiflumetofen is part of a class of compounds that control fungal diseases in crops .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20F2N4O3S/c1-36-19-10-8-18(9-11-19)33-26(35)25-24(20(14-30-25)16-5-3-2-4-6-16)32-27(33)37-15-23(34)31-22-12-7-17(28)13-21(22)29/h2-14,30H,15H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPCKCYYZQKZMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=C(C=C(C=C5)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-ethoxyphenyl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2762465.png)
![3-{[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2762467.png)

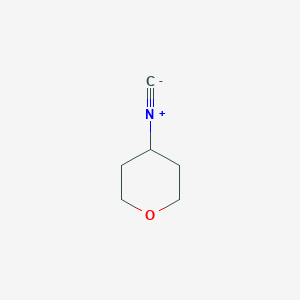
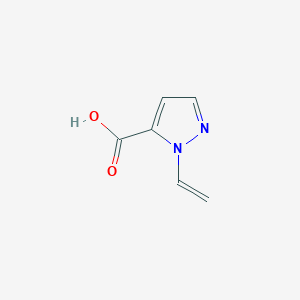

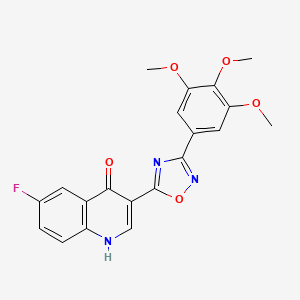
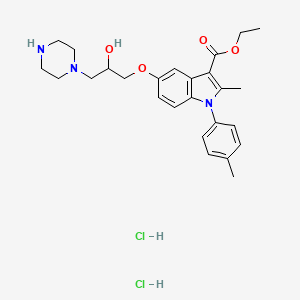

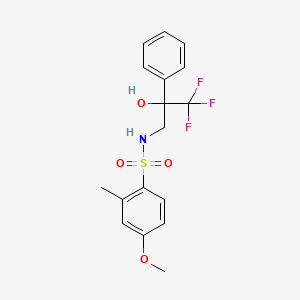
![5-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2762481.png)
![5-Chloro-4-(4-methylphenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfonyl]-1,3-thiazole](/img/structure/B2762485.png)
![6-chloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2762487.png)